molecular formula C15H15NO3 B11781735 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde

Cat. No.: B11781735
M. Wt: 257.28 g/mol
InChI Key: JVLBVIIOESVESG-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethoxyphenyl group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinic acid.

    Reduction: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H15NO3/c1-10-11(9-17)4-6-14(16-10)13-8-12(18-2)5-7-15(13)19-3/h4-9H,1-3H3

InChI Key

JVLBVIIOESVESG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=CC(=C2)OC)OC)C=O

Origin of Product

United States

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